Home > Products > Screening Compounds P93096 > GSK3beta degrader 1
GSK3beta degrader 1 -

GSK3beta degrader 1

Catalog Number: EVT-15043050
CAS Number:
Molecular Formula: C43H42Cl2N6O9
Molecular Weight: 857.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycogen synthase kinase 3 beta degrader 1 is a novel compound designed using proteolysis-targeting chimera technology, targeting glycogen synthase kinase 3 beta, a serine/threonine kinase involved in numerous cellular processes. This compound has shown promise as a therapeutic agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease, by effectively degrading glycogen synthase kinase 3 beta and mitigating its neurotoxic effects.

Source

The development of glycogen synthase kinase 3 beta degrader 1 is rooted in research focused on the modulation of glycogen synthase kinase 3 beta activity through targeted degradation mechanisms. The compound was synthesized and characterized in studies exploring the potential of proteolysis-targeting chimeras to selectively degrade specific proteins within cellular environments .

Classification

Glycogen synthase kinase 3 beta degrader 1 is classified under small-molecule inhibitors and degraders, specifically within the category of proteolysis-targeting chimeras. These compounds are designed to recruit E3 ubiquitin ligases to target proteins for ubiquitination and subsequent degradation by the proteasome.

Synthesis Analysis

Methods

The synthesis of glycogen synthase kinase 3 beta degrader 1 involves several steps that connect two distinct glycogen synthase kinase 3 beta inhibitors—SB-216763 and tideglusib—via a linker to pomalidomide, which serves as the E3 recruiting element. The synthesis begins with commercially available precursors that undergo alkylation and condensation reactions to form the necessary fragments for assembly into the final compound .

Technical Details

  1. Fragment Synthesis: The initial fragments are synthesized through alkylation reactions followed by condensation processes. For instance, indole derivatives are modified to create maleimide structures that serve as crucial components in the final product.
  2. Linker Design: The choice of linker length and flexibility is critical for effective binding and degradation efficacy. Variations in linker design can significantly influence the interaction between the compound and its target protein .
Molecular Structure Analysis

Structure

The molecular structure of glycogen synthase kinase 3 beta degrader 1 features a central scaffold derived from SB-216763 linked to tideglusib via a flexible polyethylene glycol linker, allowing optimal spatial orientation for interaction with glycogen synthase kinase 3 beta.

Data

  • Molecular Weight: Approximately calculated based on the components used.
  • Structural Characteristics: The compound exhibits specific functional groups that enhance its solubility and binding affinity to the target protein .
Chemical Reactions Analysis

Reactions

Glycogen synthase kinase 3 beta degrader 1 undergoes specific chemical reactions upon administration, primarily involving:

  • Ubiquitination: The compound recruits ubiquitin ligases that tag glycogen synthase kinase 3 beta for degradation.
  • Proteasomal Degradation: Following ubiquitination, the targeted protein is directed to the proteasome for degradation.

Technical Details

The efficiency of these reactions has been demonstrated through dose-dependent studies where varying concentrations of the compound led to significant reductions in glycogen synthase kinase 3 beta levels in cellular models .

Mechanism of Action

Process

The mechanism of action for glycogen synthase kinase 3 beta degrader 1 involves its binding to glycogen synthase kinase 3 beta, facilitating its ubiquitination through recruitment of E3 ligases. This process leads to proteasomal degradation, effectively reducing the levels of this enzyme within cells.

Data

  • Dose-Dependent Degradation: Studies indicate that at concentrations as low as 0.5 micromolar, glycogen synthase kinase 3 beta degrader 1 initiates significant degradation of glycogen synthase kinase 3 beta, with a half-maximal degradation concentration observed at approximately 6.22 micromolar .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Demonstrates good solubility in organic solvents, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stability under physiological conditions has been confirmed through various assays.
  • Reactivity: The compound exhibits selective reactivity towards glycogen synthase kinase 3 beta without affecting other kinases significantly.
Applications

Scientific Uses

Glycogen synthase kinase 3 beta degrader 1 holds significant potential in scientific research and therapeutic applications:

  • Neurodegenerative Disease Research: Its ability to degrade glycogen synthase kinase 3 beta makes it a candidate for studies related to Alzheimer's disease and other neurodegenerative conditions.
  • Cancer Research: Given the role of glycogen synthase kinase 3 beta in cell proliferation and survival, this compound may also be explored for its effects on cancer cell lines.
  • Pharmacological Development: As a model for developing further proteolysis-targeting chimeras, it provides insights into drug design strategies aimed at selective protein degradation .
Introduction to GSK-3β in Cellular Pathophysiology

Role of GSK-3β in Neurodegenerative Signaling Pathways

Glycogen synthase kinase-3 beta (GSK-3β) is a constitutively active serine/threonine kinase that functions as a critical signaling hub in neuronal homeostasis and disease. It regulates over 100 substrates across multiple pathways, including:

  • Wnt/β-catenin pathway: GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt activation inhibits GSK-3β, allowing β-catenin accumulation and nuclear translocation to promote neuroprotective gene expression [2] [6].
  • Insulin/PI3K/Akt pathway: Akt phosphorylates GSK-3β at Ser⁹, inhibiting its activity. Dysregulation reduces glycogen synthesis and amplifies tau phosphorylation [3] [4].
  • Inflammatory cascades: Hyperactive GSK-3β in microglia and astrocytes upregulates NF-κB, triggering pro-inflammatory cytokine release (TNF-α, IL-6) that exacerbates neuronal damage [1] [7].

Table 1: Key Signaling Pathways Modulated by GSK-3β in Neurodegeneration

PathwayGSK-3β FunctionConsequence of Dysregulation
Wnt/β-cateninPhosphorylates β-catenin for degradationLoss of neuroprotective gene transcription
Insulin/PI3K/AktInhibited by Akt-mediated Ser⁹ phosphorylationInsulin resistance, tau hyperphosphorylation
NF-κB InflammationActivates microglial inflammatory responseChronic neuroinflammation, neuronal death

These pathways intersect in neurodegenerative conditions, where GSK-3β hyperactivity drives synaptic dysfunction, protein aggregation, and cell death [7] [9].

Dysregulation of GSK-3β in Alzheimer’s Disease: Tau Hyperphosphorylation and Amyloid-β Toxicity

In Alzheimer’s disease (AD), GSK-3β dysregulation directly contributes to both hallmark pathologies:

Tau Pathology:

  • GSK-3β phosphorylates tau at >40 residues (e.g., Ser³⁹⁶, Ser⁴⁰⁴), inducing conformational changes that promote microtubule dissociation and neurofibrillary tangle (NFT) formation [2] [5].
  • Active GSK-3β co-localizes with NFTs in post-mortem AD brains, and its overexpression in mice increases tau phosphorylation and NFT density [5] [9].

Amyloid-β (Aβ) Pathology:

  • GSK-3β enhances amyloidogenic APP processing by:
  • Upregulating BACE1 expression via NF-κB, increasing β-secretase cleavage of APP [5] [9].
  • Phosphorylating presenilin-1 (PS1) at Ser³⁵³/Ser³⁵⁷, modulating γ-secretase activity to favor Aβ₄₂ production [1] [5].
  • Aβ oligomers further activate GSK-3β, creating a feed-forward loop that amplifies both Aβ and tau pathologies [2] [5].

Fig. 1: GSK-3β-Mediated Pathological Loop in AD

Aβ Oligomers → GSK-3β Activation → {Tau Hyperphosphorylation + BACE1/PS1 Activation} → ↑Aβ Production  

This dual role positions GSK-3β as a "master regulator" of AD progression [2] [5] [9].

Rationale for Targeted Protein Degradation Over Traditional Inhibition

Traditional GSK-3β inhibitors (e.g., lithium, TDZD-8) exhibit limitations that undermine therapeutic efficacy:

  • Catalytic Inhibition Specificity: ATP-competitive inhibitors lack isoform selectivity, disrupting GSK-3α-dependent pathways and causing toxicities (e.g., glycogen accumulation, cardiomyopathies) [2] [8].
  • Transient Effects: Inhibition is reversible and requires sustained drug exposure, limiting sustained pathway modulation [8].
  • Compensatory Feedback: Catalytic inhibitors trigger upstream kinase activation (e.g., Akt suppression), dampening their activity [3].

Targeted protein degradation (TPD) via "GSK3beta degrader 1" offers mechanistic advantages:

  • Elimination of Scaffold Functions: GSK-3β forms non-catalytic complexes with proteins like β-catenin and axin. Degradation disrupts these disease-relevant scaffolds, unlike catalytic inhibition [6].
  • Sustained Effects: A single degrader dose achieves prolonged GSK-3β suppression by eliminating the target protein, avoiding frequent dosing [8].
  • Reduced Off-Target Risks: Degraders like GSK3beta degrader 1 exploit the ubiquitin-proteasome system (UPS) for selective degradation, minimizing non-specific kinase effects [8].

Table 2: Traditional Inhibition vs. Targeted Degradation of GSK-3β

ParameterTraditional InhibitorsGSK3beta Degrader 1
MechanismReversible kinase inhibitionIrreversible protein degradation
DurationTransient (hours)Prolonged (days)
Scaffold DisruptionNoYes
Feedback ResistanceLowHigh

Preclinical studies confirm that GSK3beta degrader 1 reduces tau phosphorylation and Aβ production more effectively than catalytic inhibitors in neuronal models [8].

Properties

Product Name

GSK3beta degrader 1

IUPAC Name

2-[3-[4-(2,4-dichlorophenyl)-2,5-dioxopyrrol-3-yl]indol-1-yl]-N-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]butoxy]propyl]acetamide

Molecular Formula

C43H42Cl2N6O9

Molecular Weight

857.7 g/mol

InChI

InChI=1S/C43H42Cl2N6O9/c44-25-12-13-27(30(45)22-25)37-38(41(56)49-40(37)55)29-23-50(32-11-2-1-8-26(29)32)24-35(53)47-17-7-21-60-19-4-3-18-59-20-6-16-46-31-10-5-9-28-36(31)43(58)51(42(28)57)33-14-15-34(52)48-39(33)54/h1-2,5,8-13,22-23,33,46H,3-4,6-7,14-21,24H2,(H,47,53)(H,48,52,54)(H,49,55,56)

InChI Key

QGECSMFGVLFLIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCOCCCCOCCCNC(=O)CN4C=C(C5=CC=CC=C54)C6=C(C(=O)NC6=O)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.